molecular formula C19H16ClN5O2S B2846099 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 900010-44-8

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2846099
CAS No.: 900010-44-8
M. Wt: 413.88
InChI Key: IYASNNYKJCYXJO-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities, and is further functionalized with chlorophenyl and pyridinyl groups, enhancing its chemical reactivity and potential utility.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach starts with the formation of the thieno[3,4-c]pyrazole core through a cyclization reaction involving a suitable precursor. The chlorophenyl group is introduced via a substitution reaction, while the pyridinyl group is attached through a coupling reaction. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using a dehydrating agent to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-2-yl)methyl]ethanediamide can be compared with other thieno[3,4-c]pyrazole derivatives and related compounds:

    Similar Compounds: Thieno[3,4-c]pyrazole derivatives with different substituents, such as methyl, ethyl, or phenyl groups.

    Uniqueness: The presence of both chlorophenyl and pyridinyl groups in the compound enhances its chemical reactivity and potential biological activities, making it distinct from other similar compounds.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c20-12-4-6-14(7-5-12)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-13-3-1-2-8-21-13/h1-8H,9-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYASNNYKJCYXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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